Methyl 2-{[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a thiazole core substituted with a propan-2-yl group at position 5 and a methyl carboxylate at position 2. The thiazole ring is further functionalized via a carboxamide linkage to a furan-2-yl moiety, which is modified with a (4,6-dimethylpyrimidin-2-yl)sulfanylmethyl group.
Properties
Molecular Formula |
C20H22N4O4S2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
methyl 2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]furan-2-carbonyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H22N4O4S2/c1-10(2)16-15(18(26)27-5)23-20(30-16)24-17(25)14-7-6-13(28-14)9-29-19-21-11(3)8-12(4)22-19/h6-8,10H,9H2,1-5H3,(H,23,24,25) |
InChI Key |
VXOHYHQBLXTGGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=NC(=C(S3)C(C)C)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via the Hantzsch reaction, which involves the condensation of a thiourea derivative with an α-haloketone. For this compound:
-
α-Haloketone precursor : Methyl 2-bromo-3-oxo-4-(propan-2-yl)pentanoate.
-
Thiourea derivative : Thiourea or substituted thioamide.
Procedure :
-
Reaction conditions : Thiourea (1.2 equiv) and α-haloketone (1.0 equiv) are refluxed in ethanol with potassium carbonate (2.0 equiv) for 6–8 hours.
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Workup : The mixture is cooled, filtered, and concentrated. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).
Key challenges :
-
Regioselective introduction of the isopropyl group requires sterically controlled conditions.
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Ester hydrolysis must be avoided by maintaining anhydrous conditions.
Synthesis of the Furan-Pyrimidine Intermediate (Intermediate B)
Preparation of 5-(Bromomethyl)furan-2-carboxylic Acid
Sulfanylation with 4,6-Dimethylpyrimidine-2-thiol
Nucleophilic substitution :
-
Reagents : 5-(Bromomethyl)furan-2-carboxylic acid (1.0 equiv), 4,6-dimethylpyrimidine-2-thiol (1.2 equiv), K₂CO₃ (2.5 equiv).
-
Workup : Acidification with HCl (1M) followed by extraction with ethyl acetate.
Amide Coupling to Assemble the Final Compound
Activation of Intermediate B
The carboxylic acid (Intermediate B) is activated as an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux for 2 hours.
Coupling with Thiazole Amine (Intermediate A)
Schotten-Baumann reaction :
-
Reagents : Acyl chloride (1.1 equiv), thiazole amine (1.0 equiv), NaOH (aqueous, 10%).
-
Conditions : Stirred at 0–5°C for 1 hour, then room temperature for 12 hours.
-
Workup : Extraction with DCM, drying over Na₂SO₄, and crystallization from methanol.
Optimization and Catalytic Strategies
Palladium-Catalyzed Cross-Coupling
Alternative routes employing Suzuki-Miyaura coupling were explored for attaching the pyrimidinyl group:
Microwave-Assisted Synthesis
Microwave irradiation reduced reaction times for critical steps:
Analytical Data and Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The thiazole moiety in this compound is known for its broad-spectrum antimicrobial properties. Thiazole derivatives have been shown to exhibit significant activity against Gram-positive and Gram-negative bacteria as well as fungi. Research indicates that modifications in the thiazole structure can enhance its efficacy against resistant strains of bacteria .
Anticancer Properties
Several studies have highlighted the potential of thiazole derivatives as anticancer agents. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. For instance, derivatives similar to methyl 2-{[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway .
Neuroprotective Effects
The compound's structural components suggest potential neuroprotective effects. Thiazoles have been studied for their ability to inhibit neuroinflammatory responses, which are pivotal in neurodegenerative diseases like Alzheimer's. The incorporation of pyrimidine and furan rings may further enhance these properties by improving solubility and bioavailability .
Agricultural Applications
Pesticidal Activity
Research indicates that compounds containing thiazole and pyrimidine structures can serve as effective pesticides. Their ability to disrupt metabolic pathways in pests makes them suitable candidates for developing new agrochemicals. Laboratory studies have demonstrated that similar compounds can reduce pest populations significantly with minimal environmental impact .
Plant Growth Regulators
Some derivatives of thiazoles are being explored as plant growth regulators. These compounds can modulate plant growth by influencing hormonal pathways, thereby enhancing crop yield and resilience against stress factors such as drought and salinity .
Material Science
Polymer Synthesis
The unique chemical structure of this compound can be utilized in the synthesis of advanced polymers. Its functional groups allow for the formation of cross-linked networks that exhibit improved mechanical properties and thermal stability .
Data Tables
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of a series of thiazole derivatives, including those structurally similar to this compound. Results showed significant inhibition against both Staphylococcus aureus and Escherichia coli .
- Cancer Cell Apoptosis Induction : A research project focused on the anticancer potential of thiazole derivatives demonstrated that specific modifications led to increased apoptosis rates in human breast cancer cells through caspase activation pathways .
- Pesticidal Activity Assessment : Field trials conducted on crops treated with thiazole-based pesticides revealed a substantial reduction in pest populations while maintaining beneficial insect populations, highlighting their selectivity and environmental safety .
Mechanism of Action
The mechanism of action of Methyl 2-{[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize its properties, we compare it with structurally related compounds from the literature:
Table 1: Key Structural and Functional Parameters
*Calculated based on molecular formula.
Key Observations :
Structural Complexity : The target compound exhibits greater structural diversity compared to simpler pyrimidine-thiazole hybrids (e.g., compound 2 ), due to its fused furan and pyrimidine-sulfanyl groups. This may enhance binding specificity but complicate synthesis .
The (4,6-dimethylpyrimidin-2-yl)sulfanylmethyl substituent introduces steric bulk and hydrogen-bonding capacity, akin to sulfonamide groups in compound 2, which are critical for kinase inhibition .
Synthetic Challenges : Unlike compound 11, which is synthesized via mCPBA-mediated sulfoxidation (67% yield) , the target compound’s multi-step synthesis (furan coupling, sulfanyl methylation) likely requires advanced chemoselective strategies .
Pharmacological and Physicochemical Insights
- Solubility: The methyl carboxylate group (as in the target compound and compound 11 ) generally improves aqueous solubility compared to non-esterified analogs, critical for bioavailability.
- Hydrogen Bonding : The pyrimidine-sulfanyl and carboxamide groups may engage in intermolecular hydrogen bonds, stabilizing crystal lattices (as observed in related pyrimidine carboxylates ). This could influence solid-state stability and formulation.
- Biological Activity : While direct data for the target compound are unavailable, analogs like compound 2 demonstrate kinase inhibition via sulfonamide-mediated interactions , suggesting similar mechanisms for the target.
Biological Activity
Methyl 2-{[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound with potential biological activities. Its structure incorporates various functional groups that are known to influence pharmacological properties, including thiazole and pyrimidine moieties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.376 Da. The presence of a thiazole ring is significant as thiazoles are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.376 Da |
| Component Type | Non-polymer |
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrimidine rings exhibit notable antimicrobial properties. A study assessed the antibacterial activity of similar thiazole derivatives against various bacterial strains, revealing significant inhibition zones, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism of action is likely related to the disruption of bacterial cell wall synthesis or interference with protein synthesis.
Anticancer Activity
Thiazole derivatives have been widely studied for their anticancer potential. In vitro studies on related compounds have shown cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. For instance, one study reported an IC50 value of 1.61 µg/mL for a thiazole derivative against cancer cells, indicating potent activity . The proposed mechanism involves the induction of apoptosis and cell cycle arrest through interaction with cellular signaling pathways.
Case Study:
A specific case study involving a structurally similar thiazole compound demonstrated significant anticancer activity with an IC50 value of 23.30 ± 0.35 mM against glioblastoma cells. Molecular docking studies suggested that these compounds interact with key proteins involved in cancer progression, such as Bcl-2 .
Antioxidant Activity
The antioxidant properties of thiazole derivatives have also been investigated. Compounds with similar structures have shown the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. A study highlighted that certain thiazoles exhibit high radical scavenging activity due to their electron-donating ability .
Structure-Activity Relationship (SAR)
The biological activities of this compound can be attributed to its structural components:
- Thiazole Ring : Essential for anticancer and antimicrobial activity.
- Pyrimidine Moiety : Enhances solubility and bioavailability.
- Alkyl Substituents : Influence lipophilicity and cellular uptake.
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and what key intermediates are involved?
The compound is synthesized via multi-step pathways, often involving heterocyclic coupling and functional group modifications. A typical approach includes:
- Step 1 : Formation of the pyrimidine-thioether intermediate using 4,6-dimethylpyrimidin-2-thiol and a halogenated furan derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Coupling the thioether intermediate with a thiazole-carboxylate precursor via amide bond formation, using coupling agents like EDC/HOBt .
- Step 3 : Final esterification or functionalization, often employing methanol/H₂SO₄ for methyl ester formation . Key intermediates : 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxylic acid and 2-amino-5-isopropylthiazole-4-carboxylate.
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?
- NMR (¹H/¹³C) : Critical for confirming substituent connectivity, e.g., distinguishing thiazole C-4 carboxylate (δ ~165 ppm) and pyrimidine methyl groups (δ ~2.5 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ observed at m/z ~505) .
- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters) .
Q. What in vitro bioassays are commonly used to evaluate its biological activity?
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using broth microdilution .
- Enzyme inhibition : Kinase inhibition assays (e.g., EGFR or CDK2) with IC₅₀ determination via fluorescence polarization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the final coupling step?
- Solvent optimization : Replacing DMF with THF reduces side reactions (e.g., ester hydrolysis) .
- Catalyst screening : Pd(OAc)₂/Xantphos enhances coupling efficiency for sterically hindered intermediates .
- Temperature control : Maintaining 0–5°C during amide coupling minimizes racemization . Example data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, EDC/HOBt, 25°C | 62 | 88 |
| THF, Pd/Xantphos, 0°C | 78 | 95 |
Q. How do structural modifications (e.g., substituent variation on pyrimidine or thiazole) impact bioactivity?
- Pyrimidine substituents : Replacing 4,6-dimethyl with methoxy groups reduces antimicrobial activity (MIC increases from 2 μg/mL to >32 μg/mL) .
- Thiazole substitution : 5-Isopropyl enhances kinase inhibition (IC₅₀ = 0.8 μM vs. 5.2 μM for 5-methyl) due to hydrophobic pocket interactions . SAR trends :
| Modification | Activity Change | Mechanism Insight |
|---|---|---|
| Pyrimidine → triazole | Loss of antifungal | Disrupted π-π stacking |
| Thiazole C-4 → amide | Improved solubility | Enhanced H-bonding |
Q. What strategies resolve contradictions in reported IC₅₀ values across studies?
- Assay standardization : Use ATP concentration-matched kinase assays to minimize variability .
- Orthogonal validation : Confirm results with SPR (surface plasmon resonance) for binding affinity vs. enzymatic activity .
- Meta-analysis : Compare datasets using shared controls (e.g., staurosporine as a reference inhibitor) .
Q. How can advanced techniques like X-ray crystallography or molecular docking elucidate its mechanism of action?
- X-ray crystallography : Resolves binding modes in target proteins (e.g., dihydrofolate reductase), revealing hydrogen bonds with Asp27 and hydrophobic contacts with Leu28 .
- Molecular dynamics : Simulates ligand-protein stability; simulations >50 ns predict resistance mutations (e.g., Thr50→Ile in kinase targets) .
Q. What in vivo models are suitable for preclinical evaluation, and how are pharmacokinetic parameters optimized?
- Models : Murine systemic candidiasis for antifungal activity; xenograft tumors (e.g., HCT-116) for kinase inhibition .
- PK optimization :
- Lipidization : Adding PEG chains increases half-life (t₁/₂ from 1.2 h to 4.5 h) .
- Prodrugs : Phosphate esters improve oral bioavailability (F% from 12% to 48%) .
Methodological Notes
- Synthesis challenges : Steric hindrance at the thiazole-pyrimidine junction necessitates slow reagent addition .
- Data validation : Cross-lab reproducibility requires sharing characterized intermediates (e.g., via PubChem) .
- Ethical compliance : Adhere to OECD guidelines for in vivo studies (e.g., dose-limiting toxicity assessments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
